molecular formula C14H14N2O3 B1404463 Ethyl 2-(3-aminophenoxy)isonicotinate CAS No. 1415719-26-4

Ethyl 2-(3-aminophenoxy)isonicotinate

Cat. No.: B1404463
CAS No.: 1415719-26-4
M. Wt: 258.27 g/mol
InChI Key: IYMNSTCFTPAUKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenoxy)isonicotinate is a pyridine derivative characterized by an ethyl ester group at the 4-position of the pyridine ring (isonicotinate backbone) and a 3-aminophenoxy substituent at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as suggested by its structural analogs in heteroarylation protocols .

Properties

IUPAC Name

ethyl 2-(3-aminophenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)10-6-7-16-13(8-10)19-12-5-3-4-11(15)9-12/h3-9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMNSTCFTPAUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187277
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-26-4
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminophenoxy)isonicotinate typically involves the reaction of 3-aminophenol with ethyl isonicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminophenoxy)isonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-(3-aminophenoxy)isonicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminophenoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

Ethyl isonicotinate derivatives differ significantly based on substituent positions and functional groups:

  • Ethyl nicotinate (3-pyridine isomer) : The 3-pyridine isomer exhibits a pKa of 3.23, slightly lower than methyl isonicotinate (pKa 3.38), due to electronic effects of the ester group’s position. This difference influences solubility and reactivity in acid-catalyzed reactions .
  • Ethyl picolinate (2-pyridine isomer) : Unlike ethyl isonicotinate, the 2-position ester in picolinate derivatives prevents McLafferty rearrangement during mass spectrometry, leading to distinct fragmentation patterns compared to 3- and 4-pyridine isomers .

Cocrystal Formation and Bioavailability

Notably:

  • Ethyl isonicotinate vs. Methyl isonicotinate : Both form cocrystals with bexarotene, but ethyl derivatives exhibit higher stability in vitro, attributed to favorable lattice energy from the ethyl group’s steric bulk .
  • Homologs in Cocrystal Prediction : Pyrazine and 2,5-dimethyl pyrazine form cocrystals via π-π stacking, while ethyl isonicotinate relies on ester-carbonyl interactions, highlighting the role of functional group diversity .

Biological Activity

Ethyl 2-(3-aminophenoxy)isonicotinate (EAI) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C14H14N2O3
  • Molecular Weight: 258.27 g/mol
  • CAS Number: 1415719-26-4

EAI is characterized by the presence of an isonicotinate moiety and an aminophenoxy group, which contributes to its unique biological properties. The synthesis typically involves the reaction of 3-aminophenol with ethyl isonicotinate under specific conditions, often using solvents and catalysts to enhance yield and purity.

The biological activity of EAI is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: EAI has been shown to inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. This inhibition can lead to reduced cytokine production and modulation of immune responses.
  • Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating specific cellular pathways. Studies suggest that EAI can interact with cellular receptors that regulate cell survival and death .

Biological Activities

EAI exhibits a range of biological activities, which are summarized in the following table:

Activity Description
Anticancer Induces apoptosis in various cancer cell lines, including A549 (lung cancer) cells .
Anti-inflammatory Inhibits pro-inflammatory cytokines and enzymes, potentially reducing inflammation.
Antioxidant Exhibits antioxidant properties that may protect cells from oxidative stress.
Neuroprotective Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells:
    A study assessed the cytotoxic effects of EAI on A549 lung adenocarcinoma cells using the MTT assay. Results indicated a significant reduction in cell viability upon treatment with EAI, suggesting its potential as an anticancer agent. The mechanism was linked to increased caspase-3 activity, indicating apoptosis induction .
  • Anti-inflammatory Effects:
    Research demonstrated that EAI could modulate the expression of inflammatory markers in macrophages. The compound significantly decreased the levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, showcasing its anti-inflammatory potential.
  • Neuroprotection:
    In vitro studies indicated that EAI could protect neuronal cells from oxidative stress-induced damage. The compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration.

Comparative Analysis with Similar Compounds

EAI can be compared with other structurally similar compounds to highlight its unique properties:

Compound Name Structural Features Unique Aspects
Ethyl 2-(4-aminophenoxy)isonicotinateAmino group at para positionPotential antidiabetic properties
Ethyl 2-(3-nitrophenoxy)isonicotinateNitro group instead of amino groupDifferent reactivity profile
Ethyl 2-(3-hydroxyphenoxy)isonicotinateHydroxyl group instead of amino groupDifferent solubility and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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